molecular formula C21H25N7O B2909424 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide CAS No. 1797026-01-7

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide

Cat. No.: B2909424
CAS No.: 1797026-01-7
M. Wt: 391.479
InChI Key: INXXUUPEMGURQI-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, a piperidine ring linked to the pyrimidine’s 4-position, and a 2-isopropylphenyl carboxamide group. Its molecular formula is C₂₁H₂₄N₆O, with a molecular weight of 376.46 g/mol. Structural attributes such as the triazole’s hydrogen-bonding capacity and the isopropylphenyl group’s lipophilicity may influence target binding and pharmacokinetics.

Properties

IUPAC Name

N-(2-propan-2-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-15(2)17-5-3-4-6-18(17)26-21(29)16-7-9-27(10-8-16)19-11-20(24-13-23-19)28-14-22-12-25-28/h3-6,11-16H,7-10H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXXUUPEMGURQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C18H23N7O Molecular Weight 355 49 \text{C}_{18}\text{H}_{23}\text{N}_{7}\text{O}\quad \text{ Molecular Weight 355 49 }

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antibacterial and anticancer properties. The following sections detail these activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives related to triazole and pyrimidine structures. While specific data for the compound remains limited, related compounds have shown significant activity against common bacterial strains.

CompoundMIC (μg/mL)Target Bacteria
Triazole Derivative A3.125Staphylococcus aureus
Triazole Derivative B12.5Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate that triazole derivatives can effectively inhibit bacterial growth, suggesting potential for the compound in treating bacterial infections .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (μM)Compound Tested
MCF-7 (Breast)27.3Triazole Derivative C
HCT-116 (Colon)6.2Triazole Derivative D

These findings suggest that the incorporation of triazole and pyrimidine moieties may enhance the anticancer properties of the compound .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest several possible pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Cycle Arrest : Certain derivatives have induced cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazole derivatives can increase oxidative stress within cells, contributing to their cytotoxic effects.

Case Studies

A notable study explored the synthesis and evaluation of various triazole derivatives, highlighting their potential as effective antimicrobial agents. The results indicated that modifications to the triazole ring significantly impacted antibacterial potency, with some derivatives outperforming standard antibiotics .

Another investigation focused on anticancer activity, where a series of triazole-based compounds were tested against different cancer cell lines. The results demonstrated promising IC50 values, particularly in breast and colon cancer models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

Core Structure : Triazolopyridazine (vs. triazolylpyrimidine in the target compound).
Key Substituents :

  • 3-Isopropyl on the triazolopyridazine.
  • 4-Phenylbutan-2-yl carboxamide (vs. 2-isopropylphenyl in the target).
    Molecular Weight : ~434.5 g/mol (estimated).
    Hypothesized Properties :
  • The triazolopyridazine core may enhance π-π stacking interactions compared to pyrimidine but reduce solubility due to increased hydrophobicity.

6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one

Core Structure: Pyrimidinone with tetrazole and coumarin substituents. Key Substituents:

  • Coumarin-3-yl (electron-withdrawing, fluorescent).
  • Tetrazole and pyrazolone moieties.
    Molecular Weight : ~592.6 g/mol (estimated).
    Hypothesized Properties :
  • The coumarin group may confer fluorescence for imaging applications but reduce membrane permeability.
  • The tetrazole’s acidity (pKa ~4.9) could enhance solubility in physiological conditions, contrasting with the target compound’s neutral triazole .

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Core Structure : Pyrazolopyridine (vs. pyrimidine in the target).
Key Substituents :

  • 1-Ethyl-3-methylpyrazole.
  • 3,6-Dimethyl and phenyl groups on the pyrazolopyridine.
    Molecular Weight : 374.4 g/mol.
    Hypothesized Properties :
  • The pyrazolopyridine core may increase steric hindrance, reducing off-target interactions but limiting accessibility to deep binding pockets.
  • Ethyl and methyl groups on the pyrazole could improve metabolic stability compared to the target’s isopropylphenyl group .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Properties
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide Pyrimidine 1,2,4-Triazolyl; 2-Isopropylphenyl 376.46 Balanced lipophilicity; Moderate solubility; Potential kinase inhibition.
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide Triazolopyridazine 4-Phenylbutan-2-yl; 3-Isopropyl ~434.5 Enhanced π-π stacking; Lower solubility; Flexible binding.
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-... Pyrimidinone Coumarin-3-yl; Tetrazole; Pyrazolone ~592.6 Fluorescent; High solubility; Potential imaging/therapeutic dual use.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolopyridine Ethyl-methylpyrazole; 3,6-Dimethylphenyl 374.4 High steric hindrance; Improved metabolic stability.

Research Findings and Implications

Core Heterocycle Impact : Pyrimidine-based compounds (target and ) may favor interactions with ATP-binding pockets in kinases, whereas triazolopyridazine () and pyrazolopyridine () cores could shift selectivity to other enzyme families .

Substituent Effects :

  • Lipophilicity : The 2-isopropylphenyl group (target) balances membrane permeability and solubility, whereas coumarin () prioritizes solubility at the expense of permeability .
  • Metabolic Stability : Bulky groups like 4-phenylbutan-2-yl () may increase susceptibility to oxidative metabolism compared to compact substituents in .

Structural Diversity : The tetrazole in introduces ionic character under physiological conditions, a unique feature absent in the neutral triazole- and pyrazole-containing analogs .

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